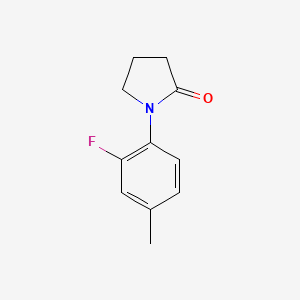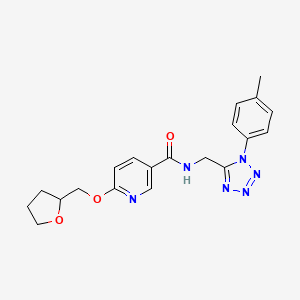
6-((tetrahydrofuran-2-yl)methoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((tetrahydrofuran-2-yl)methoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, a p-tolyl group, a tetrazole ring, and a nicotinamide moiety . These functional groups suggest that this compound could have potential applications in medicinal chemistry or biochemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The tetrahydrofuran ring and the tetrazole ring could contribute to the three-dimensionality of the molecule, potentially influencing its biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group in the nicotinamide moiety could participate in hydrolysis or condensation reactions. The tetrazole ring could also be involved in various reactions, depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The tetrahydrofuran and tetrazole rings could also influence its stability and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antiprotozoal Activity : The synthesis of related compounds, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine and its aza-analogues, has been reported with significant antiprotozoal activity. These compounds were synthesized through a series of chemical reactions, including bromination, Suzuki coupling, and hydrogenation, resulting in molecules with potent in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum. Such compounds have been evaluated for their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).
Antimicrobial Screening : Another study on nicotinic acid derivatives, including 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, showcased their synthesis and antimicrobial screening against various bacteria and fungi. The research aimed to explore these compounds' effectiveness as antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
Corrosion Inhibition : Nicotinamide derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid solution. The study focused on synthesizing new nicotinamide derivatives and evaluating their efficiency as corrosion inhibitors, revealing that these compounds can significantly protect mild steel against corrosion, highlighting their potential in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Antineoplastic Activities
Antineoplastic Activities : Research into 6-substituted nicotinamides has been conducted to explore their synthesis and antineoplastic activities. These compounds have shown moderate activity against certain types of leukemia, indicating potential therapeutic applications in cancer treatment (Ross, 1967).
Orientations Futures
The future research directions for this compound would likely depend on its potential applications. If it shows promise in preliminary studies, it could be further optimized and studied in more detail. Potential areas of study could include exploring its mechanism of action, optimizing its synthesis, and investigating its physical and chemical properties .
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-14-4-7-16(8-5-14)26-18(23-24-25-26)12-22-20(27)15-6-9-19(21-11-15)29-13-17-3-2-10-28-17/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJKLQWKNJRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2585867.png)
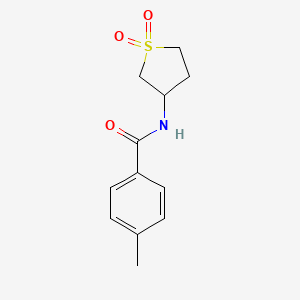
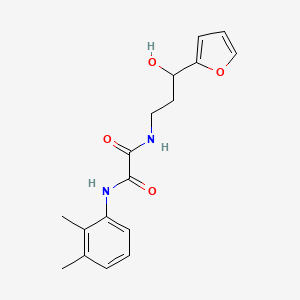
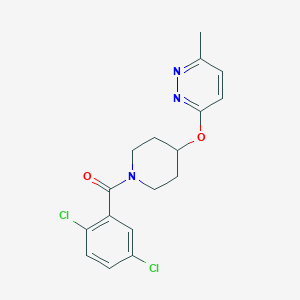
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)
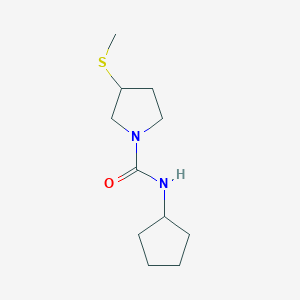
![N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B2585879.png)
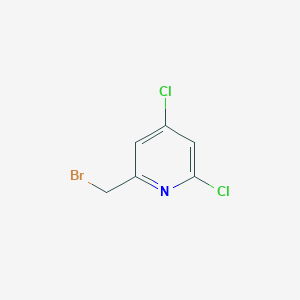
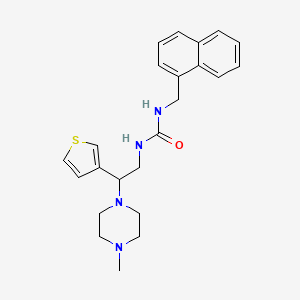
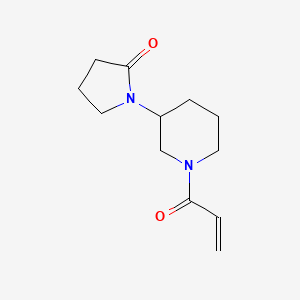
![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)
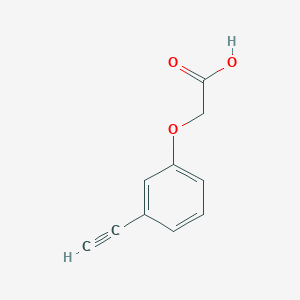
![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)
